molecular formula C13H6Cl4N2O3 B337361 3,4-dichloro-N-(2,5-dichloro-4-nitrophenyl)benzamide

3,4-dichloro-N-(2,5-dichloro-4-nitrophenyl)benzamide

Cat. No.: B337361
M. Wt: 380 g/mol
InChI Key: NEBOVCJHINGZMF-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2,5-dichloro-4-nitrophenyl)benzamide is a chemical compound that belongs to the class of dichlorobenzamide derivatives These compounds are characterized by the presence of multiple chlorine atoms and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2,5-dichloro-4-nitrophenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2,5-dichloro-4-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2,5-dichloro-4-nitrophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dichloro-N-(2,5-dichloro-4-nitrophenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2,5-dichloro-4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and nitro groups can influence its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

3,4-dichloro-N-(2,5-dichloro-4-nitrophenyl)benzamide is unique due to the specific arrangement of chlorine and nitro groups on the benzamide structure. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C13H6Cl4N2O3

Molecular Weight

380 g/mol

IUPAC Name

3,4-dichloro-N-(2,5-dichloro-4-nitrophenyl)benzamide

InChI

InChI=1S/C13H6Cl4N2O3/c14-7-2-1-6(3-8(7)15)13(20)18-11-4-10(17)12(19(21)22)5-9(11)16/h1-5H,(H,18,20)

InChI Key

NEBOVCJHINGZMF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)Cl)Cl

Origin of Product

United States

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